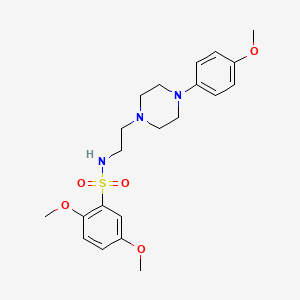

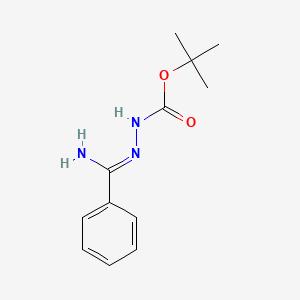

![molecular formula C14H13N5 B2429292 N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine CAS No. 147225-68-1](/img/structure/B2429292.png)

N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine is a useful research compound. Its molecular formula is C14H13N5 and its molecular weight is 251.293. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Analysis

N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine and related compounds have been explored for their pharmacological properties. Research has shown that such compounds exhibit significant anti-inflammatory and anti-fungal activities, as demonstrated in studies involving egg albumin denaturation inhibition and red blood cell membrane stabilization assays (Kamble et al., 2017).

Structural and Material Science

In the field of structural and material science, derivatives of this compound have been analyzed for their geometric features. Studies have noted the importance of interactions between amino groups and the tetrazole ring, which impact the formation of various molecular structures and facilitate the formation of conjugated systems across entire molecules (Lyakhov et al., 2008).

Novel Synthesis Methods

Innovative methods for synthesizing compounds related to this compound have been developed. These methods involve multiple steps such as protection, hydrolysis, chlorination, and amination. This approach is valuable for producing biologically potent and highly substituted tetrazole derivatives (Rao et al., 2014).

Molecular Modeling and Drug Design

Molecular modeling studies have been conducted on compounds related to this compound to determine their molecular electrostatic potential values and correlate these with receptor interaction energies. This research is critical in drug design, particularly for understanding interactions with AT1 receptors (Harmat et al., 1995).

Energetic Material Precursors

Compounds similar to this compound have been synthesized and characterized as precursors for energetic materials. Their structural features, including intermolecular hydrogen bonds and pi-interactions, have been detailed through techniques like NMR, IR, DSC, and X-ray crystallography (Zhu et al., 2021).

Mechanism of Action

Target of Action

The compound N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine, also known as (2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methanamine, is a new class of angiotensin-II receptor antagonists . Angiotensin-II receptors play a crucial role in regulating blood pressure and fluid balance in the body.

Mode of Action

As an angiotensin-II receptor antagonist, this compound works by blocking the action of angiotensin-II, a hormone that causes blood vessels to constrict (narrow). By blocking the receptors that angiotensin-II binds to, the compound prevents the hormone from having its effects, leading to the relaxation and dilation (widening) of blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS), which plays a key role in regulating blood pressure and fluid balance. By blocking the angiotensin-II receptor, the compound disrupts the RAS, leading to a decrease in blood pressure .

Properties

IUPAC Name |

[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14/h1-8H,9,15H2,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRSXEHFQCQDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2429217.png)

![3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2429218.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2429219.png)

![5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2429220.png)

![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine](/img/structure/B2429222.png)